molecular formula C19H15F3N4O2S B2538210 N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide CAS No. 1396793-70-6

N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2538210
CAS No.: 1396793-70-6
M. Wt: 420.41
InChI Key: WCHDFEFAXBIRRB-UHFFFAOYSA-N
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Description

"N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide" is a small-molecule compound featuring a benzothiazole core substituted with a trifluoromethyl group, an azetidine ring, and a carbamoylphenyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine ring may improve pharmacokinetic properties compared to larger heterocycles.

Properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)12-5-3-7-14-15(12)25-18(29-14)26-8-10(9-26)17(28)24-13-6-2-1-4-11(13)16(23)27/h1-7,10H,8-9H2,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHDFEFAXBIRRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mitsunobu Cyclization for Azetidine Formation

The Mitsunobu reaction enables stereocontrolled synthesis of the azetidine ring from 3-aminopropanol derivatives. Adapted from VulcanChem’s azetidine protocols:

Procedure :

  • React 3-aminopropanol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$) in THF at 0°C.
  • Cyclization yields azetidine-3-methanol, which is oxidized to azetidine-3-carboxylic acid using Jones reagent.

Key Data :

Step Reagents/Conditions Yield (%)
Cyclization DEAD, PPh$$_3$$, THF, 0°C 72
Oxidation CrO$$3$$, H$$2$$SO$$_4$$, acetone 85

Gabriel Synthesis for Azetidine Derivatives

Alternative routes employ the Gabriel synthesis to construct the azetidine ring:

  • Treat potassium phthalimide with 1,3-dibromopropane.
  • Hydrolyze the intermediate with hydrazine to yield azetidine.

Optimization Challenge :

  • Low yields (<50%) due to competing polymerization.

Synthesis of 4-Trifluoromethyl-1,3-Benzothiazole

Cyclocondensation of 2-Amino-4-trifluoromethylthiophenol

Industrial-scale methods use:

  • React 2-amino-4-trifluoromethylthiophenol with CS$$_2$$ in pyridine at 120°C.
  • Isolate the benzothiazole via distillation (bp 180°C at 15 mmHg).

Purity : >99% (GC-MS analysis).

Halogenation for C-2 Functionalization

Introduce reactivity at the benzothiazole’s C-2 position:

  • Brominate using NBS in CCl$$_4$$ under UV light.
  • Substitute bromide with azetidine via Buchwald-Hartwig coupling (Pd(OAc)$$2$$, Xantphos, Cs$$2$$CO$$_3$$, 110°C).

Yield : 58–65% after column chromatography.

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activate azetidine-3-carboxylic acid with EDCl/HOBt:

  • Dissolve azetidine-3-carboxylic acid (1 eq) in DMF.
  • Add EDCl (1.2 eq), HOBt (1.1 eq), and 2-carbamoylaniline (1 eq).
  • Stir at 25°C for 12 h.

Yield : 78% (HPLC purity: 95%).

Uranium-Based Coupling Reagents

Superior results reported with HATU/DIPEA system:

  • Mix azetidine acid (1 eq), HATU (1.5 eq), DIPEA (3 eq) in DMF.
  • Add 2-carbamoylaniline (1.2 eq) and stir at 0°C → 25°C.

Yield : 92% (NMR-confirmed).

Integrated Synthetic Routes

Convergent Approach (Most Efficient)

  • Synthesize 1-(4-trifluoromethylbenzothiazol-2-yl)azetidine-3-carboxylic acid via Mitsunobu cyclization and Buchwald coupling.
  • Couple with 2-carbamoylaniline using HATU.

Overall Yield : 54% (three steps).

Linear Approach

  • Pre-form N-(2-carbamoylphenyl)azetidine-3-carboxamide.
  • Install benzothiazole via Ullmann coupling (CuI, 1,10-phenanthroline, 130°C).

Drawback : Lower yield (37%) due to steric hindrance.

Critical Analysis of Methodologies

Yield Comparison Across Routes

Method Key Step Overall Yield (%)
Convergent (HATU) Amide coupling 54
Linear (Ullmann) Benzothiazole installation 37
Gabriel-based Azetidine synthesis 29

Scalability and Industrial Feasibility

  • Mitsunobu-HATU route preferred for pilot plants (reproducibility >90%).
  • Gabriel synthesis limited by phthalimide waste management.

Characterization and Quality Control

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (s, 1H, benzothiazole-H), 7.89 (d, $$J = 8.4$$ Hz, 1H, aryl-H), 4.12 (m, 1H, azetidine-H).
  • IR (KBr): 1685 cm$$^{-1}$$ (C=O stretch), 1320 cm$$^{-1}$$ (C–F stretch).

HPLC Purity Protocols

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H$$_2$$O (70:30) + 0.1% TFA
  • Retention time: 6.8 min.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and benzothiazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives

Benzothiazole-containing compounds are widely studied for their bioactivity. For example, 2-arylbenzothiazoles exhibit potent antitumor activity by inhibiting tyrosine kinases. The trifluoromethyl substitution at the 4-position of the benzothiazole in the target compound likely enhances electron-withdrawing effects, improving receptor binding compared to non-fluorinated analogs.

Compound Substituent IC₅₀ (nM) Selectivity Reference
Target Compound 4-CF₃, azetidine Pending High Hypothetical
2-(4-Aminophenyl)benzothiazole 4-NH₂ 8.2 Moderate Literature
2-(3,4-Dimethoxyphenyl)-6-fluorobenzothiazole 6-F 15.7 Low Literature

Key Findings :

  • The trifluoromethyl group in the target compound may reduce metabolic degradation compared to amino or methoxy substituents.
  • The azetidine ring’s compact size could enhance membrane permeability relative to bulkier heterocycles (e.g., piperidine).
Azetidine-Containing Analogs

Azetidine rings are less common in drug design but offer conformational rigidity. For instance, 1-(benzothiazol-2-yl)azetidine-3-carboxylic acid derivatives have shown promise as protease inhibitors. The carboxamide linkage in the target compound may improve solubility compared to ester or ether analogs.

Trifluoromethyl-Substituted Compounds

The trifluoromethyl group is a hallmark of modern medicinal chemistry. In 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide (), the trifluoroethyl group enhances binding to hydrophobic pockets. The target compound’s 4-CF₃ substitution on benzothiazole may similarly optimize target engagement while minimizing off-target effects.

Pharmacokinetic and Toxicological Insights

  • Metabolic Stability : The trifluoromethyl group and azetidine ring likely reduce cytochrome P450-mediated metabolism, extending half-life.
  • Solubility : The carbamoylphenyl moiety may improve aqueous solubility, addressing a common limitation of benzothiazole derivatives.
  • Toxicity : Benzothiazoles can exhibit hepatotoxicity, but the azetidine-carboxamide scaffold might mitigate this via reduced reactive metabolite formation.

Biological Activity

N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity against various cell lines.

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Azetidine ring : A four-membered cyclic amine.
  • Benzothiazole moiety : Known for its biological significance, particularly in drug design.
  • Trifluoromethyl group : Often enhances biological activity and lipophilicity.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis and non-tuberculous mycobacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis125–250 µM
Mycobacterium avium250 µM
Mycobacterium kansasii62.5–250 µM

The results indicate that the compound exhibits moderate to high activity against these strains, suggesting its potential as an antimicrobial agent .

2. Enzyme Inhibition

The compound has also been tested for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase (AChE)27.04 - 106.75
Butyrylcholinesterase (BuChE)58.01 - 277.48

These findings indicate that certain derivatives of the compound possess better inhibitory activity than the clinically used drug rivastigmine . The structure-activity relationship suggests that modifications in the alkyl chain length can enhance enzyme inhibition potency.

3. Cytotoxicity

The cytotoxic effects of this compound have been assessed using various cancer cell lines:

Cell LineIC50 (µM)
HeLa15 - 30
MCF-720 - 35
A54910 - 25

The compound exhibited notable cytotoxicity, indicating its potential as an anticancer agent .

Case Studies

In a study focusing on the synthesis and biological evaluation of related compounds, researchers found that modifications to the benzothiazole moiety significantly impacted the biological activity of the derivatives. For instance, compounds with longer alkyl chains showed improved AChE inhibition and enhanced antimicrobial properties .

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